N-cyclohexylacrylamide
Overview
Description
N-cyclohexylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexylacrylamide can be synthesized through the reaction of cyclohexanol with acrylonitrile. The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity. The monomer is then recrystallized in warm dry benzene to obtain white crystals with a melting point of approximately 115°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves free radical polymerization techniques. For instance, copolymers of this compound and other monomers such as N-vinyl pyrrolidone are prepared using AIBN as an initiator in a dioxane medium at 70°C . This method ensures the efficient production of high-quality copolymers with desired properties.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylacrylamide undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.
Substitution: The compound can participate in substitution reactions where the acrylamide group is modified.
Common Reagents and Conditions
Polymerization: Free radical initiators such as AIBN are commonly used in the polymerization of this compound.
Substitution: Reagents like alkyl halides can be used to introduce different functional groups into the acrylamide moiety.
Major Products Formed
Scientific Research Applications
N-cyclohexylacrylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-cyclohexylacrylamide exerts its effects is primarily through its ability to form stable polymers and copolymers. These polymers can interact with various molecular targets, including microbial cell walls, leading to antimicrobial activity. Additionally, the compound’s ability to form nanocomposites enhances its potential as a drug delivery system .
Comparison with Similar Compounds
Similar Compounds
N-vinyl pyrrolidone: Often used in copolymerization with N-cyclohexylacrylamide to enhance antimicrobial properties.
Methacryloyloxy-4-methyl coumarin: Another monomer used in copolymerization to improve thermal stability and mechanical strength.
Uniqueness
This compound stands out due to its unique combination of thermal stability, mechanical strength, and antimicrobial properties. These characteristics make it a versatile compound with applications in various fields, from polymer science to medicine .
Properties
IUPAC Name |
N-cyclohexylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2,8H,1,3-7H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFVKWBSWWAKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184703 | |
Record name | Acrylamide, N-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-72-6 | |
Record name | N-Cyclohexylacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3066-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrylamide, N-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylamide, N-cyclohexyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrylamide, N-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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